

Spectroscopic Profile of 2-Acetamido-5-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Acetamido-5-nitropyridine

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-Acetamido-5-nitropyridine** (N-(5-nitropyridin-2-yl)acetamide), a key intermediate in pharmaceutical synthesis.^[1] This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with in-depth experimental protocols for acquiring this data.

Introduction

2-Acetamido-5-nitropyridine, with the chemical formula $C_7H_7N_3O_3$ and a molecular weight of 181.15 g/mol, is a crucial building block in the development of various therapeutic agents.^[2] Its structural elucidation and purity assessment are paramount, relying heavily on a combination of spectroscopic techniques. This guide serves as a practical reference for the generation and interpretation of its characteristic spectral data.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for **2-Acetamido-5-nitropyridine**. Please note that while specific experimental values can vary slightly based on instrumentation and conditions, these tables provide a representative dataset for interpretative purposes.

Table 1: ^1H NMR Spectroscopic Data (500 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~10.8	Singlet	-	NH (Amide)
~9.1	Doublet	~2.5	H-6
~8.4	Doublet of Doublets	~9.0, 2.5	H-4
~8.2	Doublet	~9.0	H-3
~2.2	Singlet	-	CH ₃ (Acetyl)

Table 2: ^{13}C NMR Spectroscopic Data (125 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Assignment
~169	C=O (Amide)
~155	C-2
~145	C-5
~138	C-6
~132	C-4
~114	C-3
~24	CH ₃ (Acetyl)

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	N-H Stretch (Amide)
~3100	Medium	Aromatic C-H Stretch
~1700	Strong	C=O Stretch (Amide I)
~1610	Strong	C=C Stretch (Aromatic)
~1580	Strong	N-H Bend (Amide II)
~1520	Strong, Sharp	Asymmetric NO ₂ Stretch
~1350	Strong, Sharp	Symmetric NO ₂ Stretch
~1250	Medium	C-N Stretch

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
181	100	[M] ⁺ (Molecular Ion)
139	85	[M - C ₂ H ₂ O] ⁺
123	20	[M - NO ₂] ⁺
93	40	[M - C ₂ H ₂ O - NO ₂] ⁺
43	95	[CH ₃ CO] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms within the molecule.

Methodology:

- Sample Preparation:
 - Weigh approximately 10-20 mg of **2-Acetamido-5-nitropyridine**.
 - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this compound and its residual peak does not interfere with the key signals.
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Parameters:
 - Spectrometer: A 500 MHz NMR spectrometer.
 - ¹H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-64 scans.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
 - ¹³C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.

- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectra.
 - Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
 - Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology (KBr Pellet Method):

- Sample Preparation:
 - Thoroughly dry high-purity potassium bromide (KBr) powder in an oven to remove any adsorbed water.
 - In an agate mortar and pestle, grind 1-2 mg of **2-Acetamido-5-nitropyridine** into a fine powder.
 - Add approximately 100-200 mg of the dried KBr powder to the mortar and gently mix with the sample.
 - Grind the mixture until a homogenous, fine powder is obtained.
- Pellet Formation:
 - Transfer a portion of the mixture into a pellet die.
 - Place the die in a hydraulic press.
 - Apply a pressure of 7-10 tons for several minutes to form a thin, transparent or translucent pellet.

- Instrumentation and Parameters:
 - Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
 - Technique: Transmission.
 - Scan Range: 4000-400 cm^{-1} .
 - Number of Scans: 16-32 scans.
 - Resolution: 4 cm^{-1} .
 - A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and aid in structural elucidation.

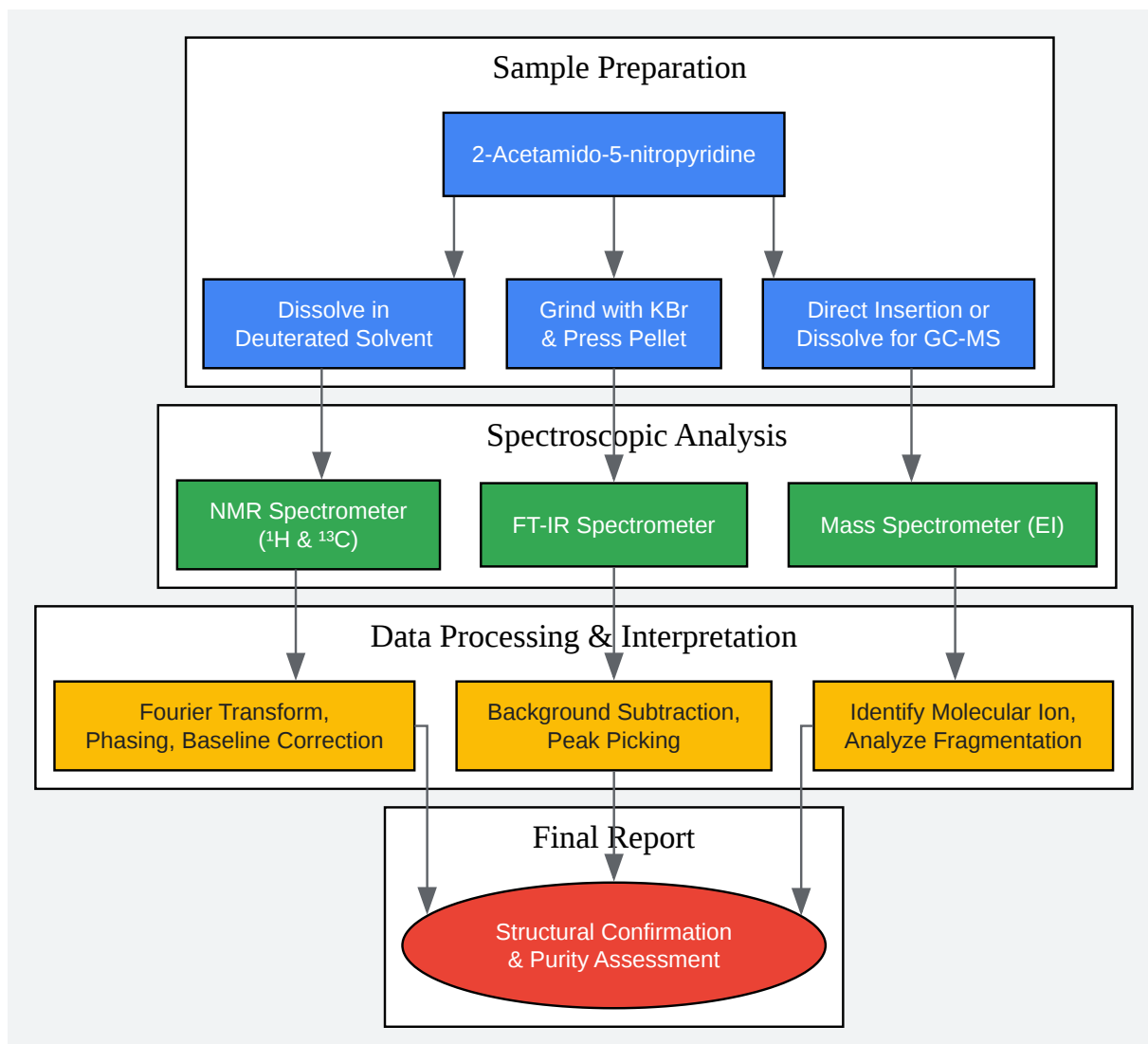
Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the solid sample via a direct insertion probe. The sample must be volatile enough for this technique.^[3]
 - Alternatively, if coupled with Gas Chromatography (GC-MS), dissolve the sample in a suitable volatile solvent and inject it into the GC.
- Instrumentation and Parameters:
 - Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.
 - Ionization Energy: Standard 70 eV.^[4] This high energy leads to extensive fragmentation, which can be useful for structural analysis.^[4]
 - Mass Range: Scan from m/z 40 to 250.

- Ion Source Temperature: 200-250 °C.
- Vacuum: High vacuum is required to prevent ion-molecule reactions.
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound.
 - Analyze the fragmentation pattern to identify characteristic losses of neutral fragments from the molecular ion. This pattern serves as a fingerprint for the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Acetamido-5-nitropyridine**.



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General workflow for spectroscopic analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry collectively provide a powerful toolkit for the unambiguous identification and characterization of **2-Acetamido-5-nitropyridine**. The data and protocols presented in this guide offer a foundational framework for researchers and scientists in the pharmaceutical and chemical industries to ensure the quality and integrity of this important synthetic intermediate.

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